3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one is a complex heterocyclic compound known for its potential applications in medicinal chemistry. Its unique structure incorporates multiple heteroatoms and rings, making it a subject of interest for various scientific investigations. The compound's molecular formula is , and it has been studied for its biological activities, particularly in the context of pharmacology.
The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for specific research purposes, including drug discovery and development.
This compound belongs to the class of isoxazoles and pyridazines, which are known for their diverse biological activities. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, while pyridazines are six-membered rings with two adjacent nitrogen atoms. The combination of these structures in 3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one contributes to its potential pharmacological properties.
The molecular structure of 3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one features a fused bicyclic system comprising an isoxazole ring and a pyridazine moiety. The presence of a methyl group at the 3-position of the isoxazole contributes to its stability and reactivity.
CC1=NOC(=C1C2=NN=C(C=N2)C=C)C=C
3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one can participate in various chemical reactions typical of heterocycles:
These reactions often require specific conditions such as temperature control, solvent choice, and the presence of catalysts to achieve desired yields and selectivity.
The mechanism of action for 3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one primarily involves its interaction with biological targets through binding to receptors or enzymes. This interaction can lead to modulation of various biochemical pathways.
Research indicates that this compound may exhibit activity against specific enzymes or receptors associated with disease states, making it a candidate for further pharmacological studies.
3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6H)-one has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: